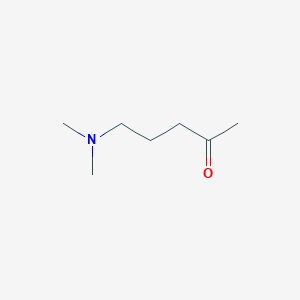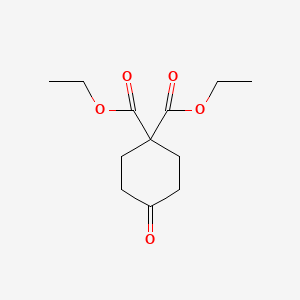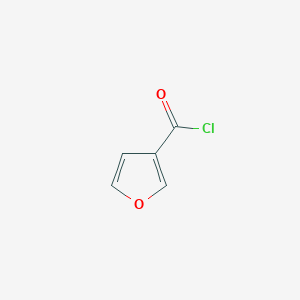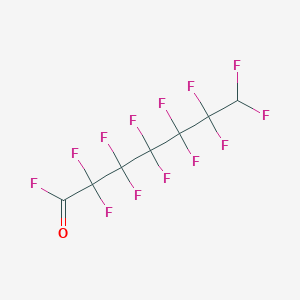![molecular formula C15H20N2O2 B1305891 3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one CAS No. 333419-39-9](/img/structure/B1305891.png)
3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one" is a derivative of quinolin-2-one, which is a scaffold present in various biologically active molecules. The quinolin-2-one derivatives have been extensively studied due to their potential therapeutic applications, including their roles as inhibitors of phosphodiesterase, anticancer agents, and positive inotropic agents .
Synthesis Analysis
The synthesis of quinolin-2-one derivatives can be achieved through various methods. For instance, a three-component reaction involving 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and 1-(2-oxo-2-arylethyl)pyridinium bromides has been used to synthesize trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones . Another approach utilizes Pd-catalyzed cross-coupling reactions and cyclization to construct the pyrrole ring, starting from 4-hydroxyquinolin-2(1H)-ones . Additionally, a one-pot synthesis involving sequential Ugi-"click"-Knoevenagel condensations has been employed to create 3-triazolyl-quinolin-2-(1H)-ones .
Molecular Structure Analysis
The molecular structure of quinolin-2-one derivatives is characterized by the presence of a quinoline core, which can be further modified at various positions to enhance biological activity. For example, the introduction of alkyl, alkoxy, or halogen substituents at the 5-, 6-, 7-, and 8-positions has been shown to enhance the inhibitory activity of these compounds against cAMP phosphodiesterase and platelet aggregation .
Chemical Reactions Analysis
Quinolin-2-one derivatives can undergo various chemical reactions, including Knoevenagel condensation, Michael addition, and cyclization, to form complex heterocyclic structures . These reactions are often facilitated by the use of catalysts such as triethylamine, palladium, or copper(I) ions, and can be performed under eco-friendly conditions, such as in water or via microwave irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolin-2-one derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in properties such as solubility, stability, and reactivity. For instance, the synthesis of 4-hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones has led to compounds with significant biological activities, including inhibition of topoisomerase II and antiproliferative activity upon UVA irradiation . Furthermore, the alkylation and acylation of these derivatives have been investigated to explore their antiallergic activity .
Eigenschaften
IUPAC Name |
3-[(3-hydroxypropylamino)methyl]-7,8-dimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-4-5-12-8-13(9-16-6-3-7-18)15(19)17-14(12)11(10)2/h4-5,8,16,18H,3,6-7,9H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJPLOHJEQMZLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CNCCCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101168923 |
Source


|
| Record name | 3-[[(3-Hydroxypropyl)amino]methyl]-7,8-dimethyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one | |
CAS RN |
333419-39-9 |
Source


|
| Record name | 3-[[(3-Hydroxypropyl)amino]methyl]-7,8-dimethyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333419-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(3-Hydroxypropyl)amino]methyl]-7,8-dimethyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)
![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)





![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)





